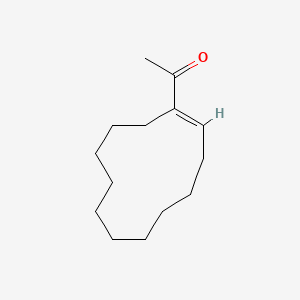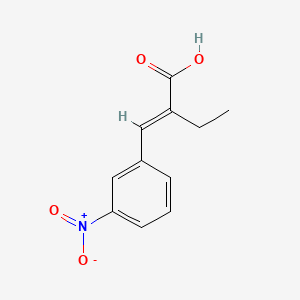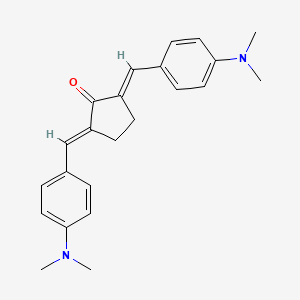
2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone
Descripción general
Descripción
Comprehensive Analysis of "2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone"
The compound 2,5-bis(4-(dimethylamino)benzylidene)cyclopentanone is a derivative of bis(benzylidene)cyclopentanone, which is a class of compounds known for their diverse pharmacological activities and potential use in material science, particularly in optical applications due to their ability to exhibit second-harmonic generation (SHG) . These derivatives have been studied for various applications, including as precursors for dyes , in anti-inflammatory and cytotoxic activities , and as corrosion inhibitors .
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of cyclopentanone with different aldehydes. For instance, a solvent-free synthesis method has been developed for a similar compound, 2,5-bis((dimethylamino)methylene)cyclopentanone, using an organocatalyzed condensation of cyclopentanone and N,N-Dimethylformamide dimethyl acetal, which is operationally simple and yields high product amounts . Another method involves the reaction of 2-arylidenecyclopentanones with dimethylformamide dimethyl acetal catalyzed by DBU, which allows for the synthesis of unsymmetrical cross-conjugated systems .
Molecular Structure Analysis
The molecular structure of compounds closely related to 2,5-bis(4-(dimethylamino)benzylidene)cyclopentanone has been determined using X-ray crystallography and compared with gas phase structures calculated using density functional theory . These studies provide insights into the planarity and nonplanarity of the compounds, which are crucial for their photophysical behavior and applications in material science.
Chemical Reactions Analysis
The chemical reactivity of bis(benzylidene)cyclopentanone derivatives includes their ability to undergo polymerization and to form complexes with metals, which can be used in corrosion inhibition . The compounds can also participate in the formation of poly(amide-imide)s when reacted with other reagents like trimellitic anhydride, which leads to materials with high thermal resistance .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(benzylidene)cyclopentanone derivatives are influenced by their molecular structure. For example, the presence of electron-donating dimethylamino groups can enhance the electron density of the molecule, which may affect its optical properties . The thermal stability and solubility of these compounds are also important characteristics, especially when considering their application in the synthesis of polymers with high heat resistance . The electrical conductivity of polymers derived from these compounds has been studied, indicating potential applications in electronics .
Aplicaciones Científicas De Investigación
1. Two-Photon Photopolymerization
- Application Summary: This compound is used as a photoinitiator for two-photon photopolymerization, a process used to create 3D structures for X-ray applications .
- Methods of Application: The compound is used in a methyl methacrylate derivative, which enhances intersystem crossing, resulting in increased radical generation for the subsequent initiation of polymerization .
- Results/Outcomes: The study found that the use of this compound resulted in the successful fabrication of mechanically stable structures .
2. Visible Light Photoinitiators of Polymerization
- Application Summary: Benzylidene cyclopentanones, including “2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone”, have been used as visible light photoinitiators of polymerization .
- Methods of Application: These compounds are used in the development of dyes adapted for LEDs used in 3D printers .
- Results/Outcomes: The use of these compounds has resulted in higher monomer conversions and the ability to initiate one and two-photon polymerizations processes .
3. Biological Activity
- Application Summary: Derivatives of this compound are under investigation for their potential biological activity, particularly their antimicrobial activity .
- Methods of Application: The methods of application are not specified in the source, but typically involve in vitro and in vivo testing .
- Results/Outcomes: The results of these investigations are not specified in the source .
4. Adsorptive Removal of Hexavalent Chromium Ions
- Application Summary: This compound has been used in the adsorptive removal of hexavalent chromium ions using graphene oxide as an adsorbent .
- Methods of Application: The methods of application are not specified in the source, but typically involve the use of adsorption experiments .
- Results/Outcomes: The results of these investigations are not specified in the source .
Direcciones Futuras
The compound has potential applications in the field of corrosion inhibition . It has also been studied for its use in two-photon photopolymerization, a method used for the realization of micron- and submicron-scale 3D structures . Future research may explore these and other potential applications further.
Propiedades
IUPAC Name |
(2E,5E)-2,5-bis[[4-(dimethylamino)phenyl]methylidene]cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c1-24(2)21-11-5-17(6-12-21)15-19-9-10-20(23(19)26)16-18-7-13-22(14-8-18)25(3)4/h5-8,11-16H,9-10H2,1-4H3/b19-15+,20-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXHIYXWGUYGHF-MXWIWYRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCC(=CC3=CC=C(C=C3)N(C)C)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40422989 | |
| Record name | (2E,5E)-2,5-bis[[4-(dimethylamino)phenyl]methylidene]cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40422989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone | |
CAS RN |
19226-99-4 | |
| Record name | NSC204947 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204947 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E,5E)-2,5-bis[[4-(dimethylamino)phenyl]methylidene]cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40422989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



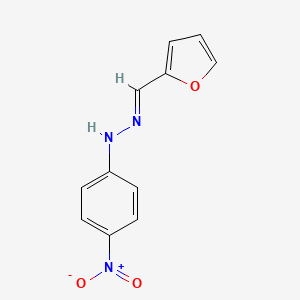
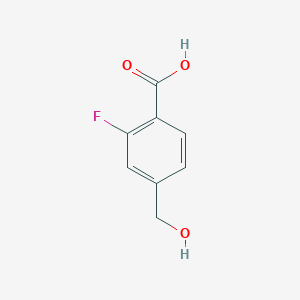
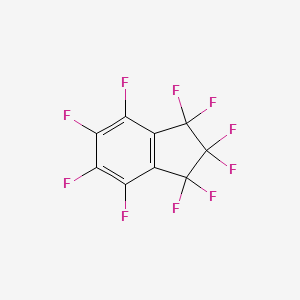
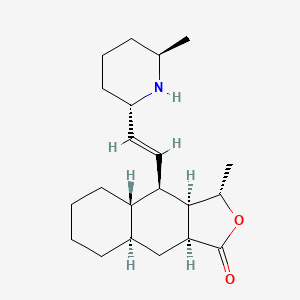

![Boronic acid, B-[2-(2-furanyl)ethenyl]-](/img/structure/B1337020.png)
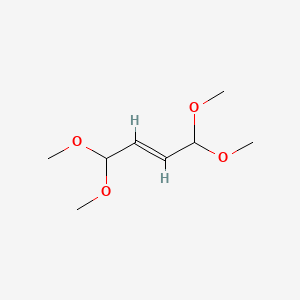
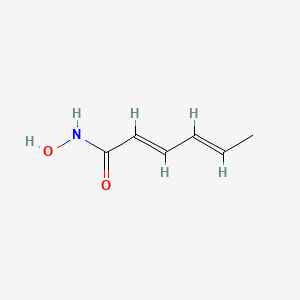
![4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1337032.png)
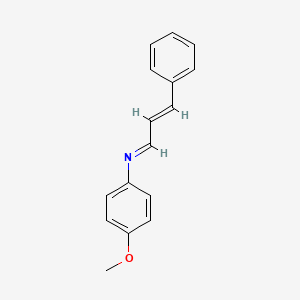
![2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoylamino]-3-phenylpropanamide](/img/structure/B1337039.png)
